![molecular formula C20H17ClF2N2O3S B2982034 (4-(3-chloro-4-fluorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone CAS No. 1251624-71-1](/img/structure/B2982034.png)
(4-(3-chloro-4-fluorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazine and piperidine rings would likely contribute to the rigidity of the molecule, while the fluorine and chlorine atoms could influence its electronic properties. The ketone group could also play a role in the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. The benzothiazine and piperidine rings might undergo reactions typical for these types of structures, such as electrophilic aromatic substitution or nucleophilic substitution. The ketone group could be involved in reactions such as reduction or condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine and chlorine atoms could affect its polarity, solubility, and boiling and melting points. The benzothiazine and piperidine rings could contribute to its stability and rigidity .Applications De Recherche Scientifique
Structural Characterization and Biological Activity
Structural Exploration and Antiproliferative Activity : Compounds with structural features similar to the queried molecule have been synthesized and characterized for their potential biological activities. For instance, the synthesis and structural exploration of a novel bioactive heterocycle, closely related in structural complexity, was evaluated for antiproliferative activity. The structure was characterized using various spectroscopic techniques, and its stability was analyzed through inter and intra-molecular hydrogen bonds, offering insights into its potential biological activity (Prasad et al., 2018).
Antitubercular Activities : Another area of research involves evaluating similar compounds for their antitubercular activities. For example, a series of compounds were synthesized and their in vitro activity against Mycobacterium tuberculosis was assessed, demonstrating the potential of these structures in contributing to the development of new antitubercular agents (Bisht et al., 2010).
Molecular Structure and Theoretical Studies
- Crystal Structure and DFT Studies : The crystal structure of related compounds has been elucidated, and density functional theory (DFT) calculations were employed to optimize structural coordinates. Such studies provide a foundation for understanding the electronic properties and reactivity of similar molecules, aiding in the design of compounds with desired properties (Huang et al., 2021).
Pharmacological Potential
- 5-HT1A Receptor Activation : Research into compounds with related structural elements has revealed their role in activating 5-HT1A receptors, demonstrating a potential curative-like action on pathological pain, such as allodynia following spinal cord injury. This highlights the potential therapeutic applications of such compounds in neuropathic pain management (Colpaert et al., 2004).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(3-chloro-4-fluorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF2N2O3S/c21-15-11-14(5-6-16(15)23)25-12-19(20(26)24-8-2-1-3-9-24)29(27,28)18-7-4-13(22)10-17(18)25/h4-7,10-12H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSPSNIRLNMAJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
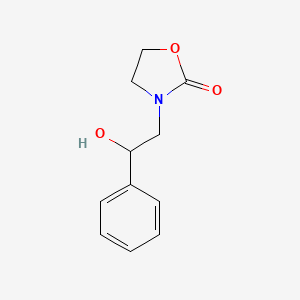
![N-(3,5-dimethylphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2981954.png)
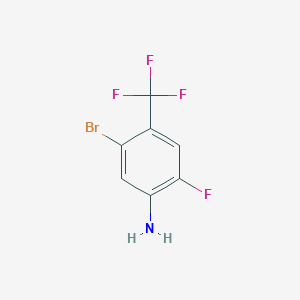
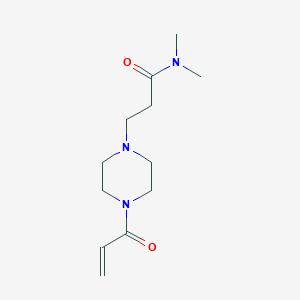
![(E)-N-[1-(2-methoxyethyl)piperidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2981959.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2981960.png)
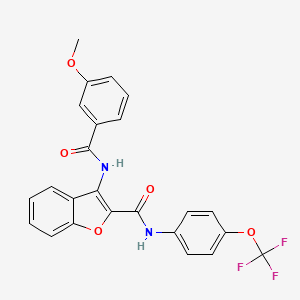
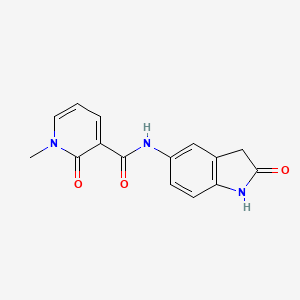
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-((1H-benzo[d]imidazol-2-yl)methyl)azetidine-3-carboxamide](/img/structure/B2981966.png)
![8-(2-((4-chlorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2981969.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2981971.png)

![N1-(3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2981974.png)
